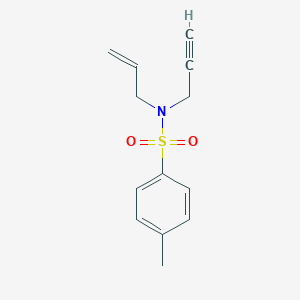
Benzenesulfonamide, 4-methyl-N-2-propenyl-N-2-propynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-methyl-N-2-propenyl-N-2-propynyl- is a chemical compound that has a wide range of applications in scientific research. It is commonly referred to as MPPS and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Wirkmechanismus
MPPS inhibits the activity of metalloproteases by binding to the zinc ion at the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function of breaking down extracellular matrix proteins. As a result, MPPS has been shown to have anti-inflammatory and anti-tumor effects.
Biochemische Und Physiologische Effekte
MPPS has been shown to have anti-inflammatory and anti-tumor effects. It has been shown to inhibit the activity of metalloproteases, which play a critical role in tissue remodeling and repair. Inhibition of metalloproteases by MPPS has been shown to reduce inflammation and prevent tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPPS in laboratory experiments is its ability to inhibit the activity of metalloproteases. This makes it a useful tool for investigating the role of metalloproteases in various biological processes. However, one of the limitations of using MPPS is its potential toxicity. MPPS has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of MPPS in scientific research. One area of interest is the development of MPPS analogs with improved potency and selectivity for specific metalloproteases. Another area of interest is the investigation of the role of metalloproteases in various diseases, such as cancer and arthritis. Additionally, the use of MPPS in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.
Synthesemethoden
The synthesis of MPPS involves the reaction of 4-methylbenzenesulfonyl chloride with propargylamine and allylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure MPPS.
Wissenschaftliche Forschungsanwendungen
MPPS has been used in various scientific research studies due to its ability to inhibit the activity of metalloproteases. Metalloproteases are enzymes that are involved in the breakdown of extracellular matrix proteins, which play a critical role in tissue remodeling and repair. MPPS has been shown to inhibit the activity of metalloproteases by binding to the zinc ion at the active site of the enzyme.
Eigenschaften
CAS-Nummer |
133886-40-5 |
|---|---|
Produktname |
Benzenesulfonamide, 4-methyl-N-2-propenyl-N-2-propynyl- |
Molekularformel |
C13H15NO2S |
Molekulargewicht |
249.33 g/mol |
IUPAC-Name |
4-methyl-N-prop-2-enyl-N-prop-2-ynylbenzenesulfonamide |
InChI |
InChI=1S/C13H15NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h1,5-9H,2,10-11H2,3H3 |
InChI-Schlüssel |
QITLNHICIUWDTD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC#C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



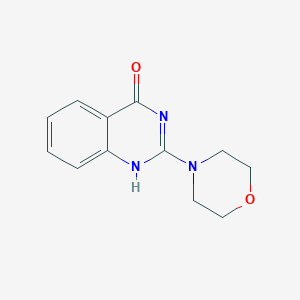
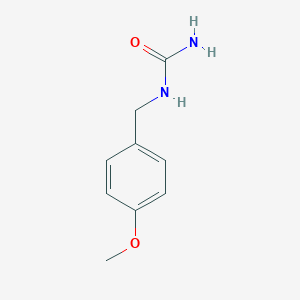
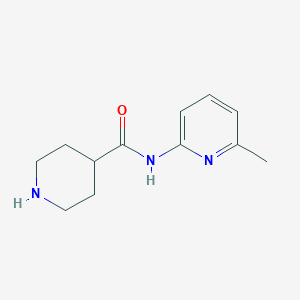
![2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B184131.png)
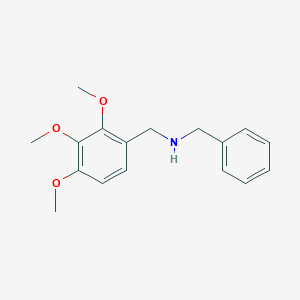
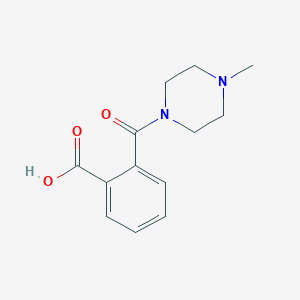
![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)
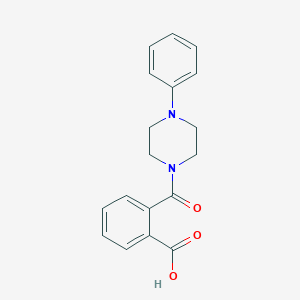
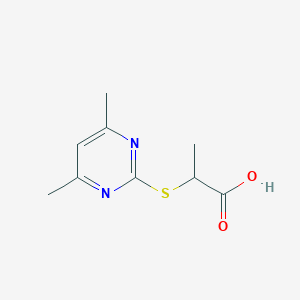
![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)
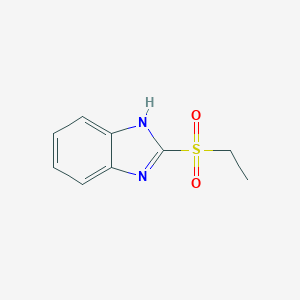
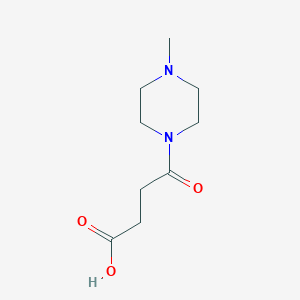
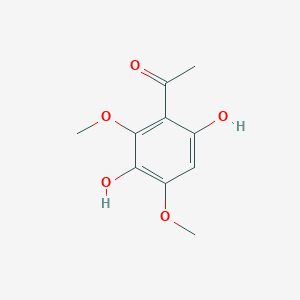
![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)